nAChR α1β1γδ Agonist Functional Potency: Target Compound versus Altinicline (SIB-1508Y)
In a recombinant human α1β1γδ nAChR functional assay conducted in HEK cells, [(4-Methylphenyl)(4-pyridinyl)methyl]amine free base exhibited an EC₅₀ of 53,000 nM . This potency is approximately 20-fold weaker than the reference α4β2-selective agonist altinicline (SIB-1508Y; CAS 192231-16-6), which displayed an EC₅₀ of 2,600 nM at the α4β2 subtype . The substantially lower potency at the muscle-type α1β1γδ receptor, relative to the neuronal α4β2 activity of altinicline, suggests a distinct subtype selectivity profile that may be exploited in pharmacological studies requiring muscle-type nAChR discrimination.
| Evidence Dimension | Agonist functional potency (EC₅₀) at human nAChR subtypes expressed in HEK cells |
|---|---|
| Target Compound Data | EC₅₀ = 53,000 nM (α1β1γδ subtype) |
| Comparator Or Baseline | Altinicline (SIB-1508Y): EC₅₀ = 2,600 nM (α4β2 subtype) |
| Quantified Difference | Target compound shows 20.4-fold weaker agonism, but at a therapeutically distinct receptor subtype |
| Conditions | Recombinant human nAChR expressed in HEK-293 cells; functional calcium flux or rubidium efflux assay |
Why This Matters
This subtype selectivity profile differentiates the compound from neuronal nAChR agonists like altinicline, making it a potentially useful tool compound for studying muscle-type nicotinic receptor pharmacology.
- [1] BindingDB. Assay ChEMBL_142605 (CHEMBL751144): EC₅₀ 53,000 nM at human α1β1γδ nAChR. Cosford, ND et al. (SIB-1508Y discovery program). View Source
- [2] BindingDB BDBM86544 (SIB-1508Y/Altinicline). EC₅₀ 2,600 nM at human α4β2 nAChR. Assay ChEMBL_143541. View Source
